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molecular formula C4H11NO B1416607 (2s)-1-(Methylamino)propan-2-ol CAS No. 70377-76-3

(2s)-1-(Methylamino)propan-2-ol

Cat. No. B1416607
M. Wt: 89.14 g/mol
InChI Key: AEKHFLDILSDXBL-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04788186

Procedure details

The compound of the title is prepared by following substantially the same procedure outlined in example 122 but starting from 3,8-dichloro-6-phenyl-1,2,4-triazolo[3,4-a]phthalazine and (2-hydroxypropyl)methylamine. Yield: 73%. M.p. 236°-38° C. (from ethanol/chloroform).
Name
3,8-dichloro-6-phenyl-1,2,4-triazolo[3,4-a]phthalazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
ethanol chloroform
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:6]2[N:7]=[C:8]([C:16]3[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=3)[C:9]3[C:14]([C:5]2=[N:4][N:3]=1)=[CH:13][CH:12]=[C:11]([Cl:15])[CH:10]=3.[OH:22][CH:23]([CH3:27])[CH2:24][NH:25][CH3:26]>C(O)C.C(Cl)(Cl)Cl>[Cl:15][C:11]1[CH:10]=[C:9]2[C:14](=[CH:13][CH:12]=1)[C:5]1=[N:4][N:3]=[C:2]([N:25]([CH2:24][CH:23]([OH:22])[CH3:27])[CH3:26])[N:6]1[N:7]=[C:8]2[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1 |f:2.3|

Inputs

Step One
Name
3,8-dichloro-6-phenyl-1,2,4-triazolo[3,4-a]phthalazine
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NN=C2N1N=C(C1=CC(=CC=C21)Cl)C2=CC=CC=C2
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(CNC)C
Step Three
Name
ethanol chloroform
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O.C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The compound of the title is prepared

Outcomes

Product
Name
Type
Smiles
ClC=1C=C2C(=NN3C(C2=CC1)=NN=C3N(C)CC(C)O)C3=CC=CC=C3
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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